EGDA is being investigated as a potential eco-friendly alternative to traditional aromatic solvents used in emulsifiable concentrate (EC) formulations for pesticides . Its advantages include:
Researchers are studying the physicochemical properties of EGDA to understand its behavior in different environments. This includes investigating its:
Beyond the areas mentioned above, EGDA has potential applications in other research fields, including:
Ethylene glycol diacetate is an organic compound with the molecular formula and a CAS number of 111-55-7. It is a colorless, low-odor liquid that serves as a solvent in various industrial applications. This compound is known for its very slow evaporation rate, making it particularly useful in formulations requiring extended working times, such as baking lacquers and enamels . Ethylene glycol diacetate is also referred to by several synonyms, including glycol diacetate and ethylene diacetate.
The compound exhibits a mild pleasant odor and has a boiling point of approximately 369°F (approximately 187°C) and a flash point of 191°F (approximately 88°C) . It is classified as combustible but requires significant effort to ignite, indicating a moderate flammability risk .
EGDA can be irritating to the skin, eyes, and respiratory system upon contact or inhalation []. Prolonged or repeated exposure may cause adverse health effects. It is also a combustible liquid that requires handling with appropriate precautions [].
In synthetic chemistry, ethylene glycol diacetate serves as an acyl donor in the generation of peracetic acid during chemoenzymatic processes. It can also be used in the enzymatic synthesis of poly(ethylene glutarate), showcasing its versatility as a chemical intermediate .
While specific biological activity data on ethylene glycol diacetate is limited, it is known to cause mild irritation upon contact with skin or eyes. Ingestion may lead to more severe effects, including stupor or coma . The compound's low toxicity profile makes it suitable for various applications, although safety precautions should still be observed during handling.
Ethylene glycol diacetate can be synthesized through the esterification of ethylene glycol with acetic acid. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond . The use of supported ionic liquids as catalysts has been noted to enhance the efficiency of this synthesis process.
The general reaction for synthesizing ethylene glycol diacetate can be represented as follows:
Ethylene glycol diacetate has numerous applications across various industries:
Interaction studies involving ethylene glycol diacetate primarily focus on its reactivity with other chemicals. It has been observed that when combined with aqueous acids, it can liberate heat along with alcohols and acids. Moreover, interactions with strong oxidizing agents may lead to vigorous reactions that could pose safety risks due to heat generation and potential ignition of reaction products .
Ethylene glycol diacetate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl acetate | A common solvent with a fruity odor; faster evaporation than ethylene glycol diacetate. | |
Butyl acetate | Used widely in coatings; has higher volatility compared to ethylene glycol diacetate. | |
Propylene glycol monoacetate | A less volatile solvent; often used in food applications due to its lower toxicity. | |
Diethyl phthalate | Commonly used as a plasticizer; higher molecular weight leads to different physical properties. |
Uniqueness: Ethylene glycol diacetate's unique properties include its very slow evaporation rate and excellent solvency for specific resins and coatings applications. This makes it particularly advantageous for uses where prolonged working time is essential.
The history of ethylene glycol diacetate is intrinsically linked to the development of ethylene glycol chemistry. French chemist Charles-Adolphe Wurtz first prepared ethylene glycol in 1856 through a multi-step process that involved ethylene diacetate as an intermediate compound. His approach involved treating "ethylene iodide" (1,2-diiodoethane) with silver acetate to produce ethylene diacetate, which was subsequently hydrolyzed with potassium hydroxide to yield ethylene glycol. This historical synthesis established EGDA as an important precursor in early organic chemistry, though at that time, the primary interest was in producing ethylene glycol rather than EGDA itself.
While Wurtz's original synthesis represented a significant advancement in organic chemistry, it was not commercially viable due to the expensive reagents required and low yields obtained. In 1859, Wurtz discovered an alternative route to ethylene glycol via the hydration of ethylene oxide, which would later become the foundation for industrial production methods. However, commercial production and application of ethylene-based compounds didn't gain significant traction until World War I, when ethylene dichloride began to be synthesized in Germany as a glycerol substitute in the explosives industry.
In more recent decades, research interest in EGDA itself has grown substantially as its unique properties have been recognized and exploited. The evolution of production methods has been a major focus, progressing from classical acetate esterification processes with relatively low yields (55-61%) to more efficient direct esterification methods using various catalyst systems. By the early 21st century, researchers had begun developing more sophisticated approaches, including reactive distillation techniques that combine reaction and separation steps into a single process unit. These advancements have significantly improved the economic viability and sustainability of EGDA production.
Modern EGDA research has expanded beyond synthesis optimization to encompass detailed mechanistic studies, novel applications development, and integration into green chemistry initiatives. Recent computational studies employing density functional theory (DFT) and kinetic Monte Carlo simulations have provided unprecedented insights into the molecular-level processes involved in EGDA formation, representing the cutting edge of current research in this field.
Ethylene glycol diacetate occupies an important position in chemical sciences as both a model compound for studying esterification reactions and a versatile industrial chemical with diverse applications. Its academic significance spans multiple domains of chemistry, including organic synthesis, catalysis, reaction engineering, and applied industrial chemistry.
From a fundamental perspective, EGDA represents a classic diester system that serves as an excellent model for studying esterification mechanisms. The reaction between ethylene glycol and acetic acid to form EGDA follows well-established mechanistic pathways involving protonation, nucleophilic attack, and dehydration steps that are central to understanding broader esterification chemistry. This reaction sequence provides valuable insights into carbocation stability, leaving group effects, and equilibrium considerations that are applicable across numerous organic reactions.
In catalysis research, EGDA synthesis has become a benchmark reaction for evaluating novel catalytic systems. Recent academic work has explored diverse catalytic approaches, including supported ionic liquids, metal catalysts on various supports, and enzymatic systems. These studies contribute significantly to the broader understanding of heterogeneous and homogeneous catalysis principles, particularly regarding the balance between activity and selectivity in complex reaction environments.
The chemical engineering aspects of EGDA production have driven innovation in process intensification, particularly through the development of reactive distillation technologies. These advances contribute to the general knowledge base for integrated reaction-separation processes that can significantly enhance efficiency and sustainability in chemical manufacturing. The study of mass transfer, reaction kinetics, and thermodynamic constraints in such systems has broad applications beyond EGDA production.
Additionally, EGDA serves as an important model compound for studying structure-property relationships in solvents and chemical intermediates. Its balanced profile of polarity, hydrogen bonding capacity, and reactivity makes it valuable for understanding how molecular structure influences practical properties such as solvency power, compatibility, and performance in various applications.
Research on ethylene glycol diacetate is guided by several theoretical frameworks spanning physical organic chemistry, catalysis theory, computational chemistry, and chemical engineering principles. These frameworks provide the conceptual foundation for understanding EGDA's behavior and developing improved synthesis methods and applications.
Reaction mechanism studies of EGDA synthesis draw heavily on acid-base catalysis theories and nucleophilic substitution principles. The classical Fischer esterification mechanism involves protonation of the carbonyl oxygen of acetic acid by an acid catalyst, creating a more electrophilic carbon that becomes susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. This mechanistic understanding guides catalyst selection and reaction condition optimization in EGDA production.
The π bond of the carbonyl group acts as a base to strong inorganic acids due to electron distortion from electronegativity differences between the oxygen and carbon atoms, as well as resonance effects. The resulting cation exhibits resonance stabilization, which impacts reactivity patterns. The subsequent nucleophilic attack by alcohol (in this case, ethylene glycol) and elimination of water completes the esterification process. Understanding these elementary steps is crucial for predicting how modifications to reaction conditions or catalysts will affect EGDA formation.
Computational chemistry approaches have become increasingly important in EGDA research. Density Functional Theory (DFT) calculations have been applied to determine energy barriers and reaction thermodynamics for elementary steps in EGDA formation pathways, particularly on catalyst surfaces. These studies have revealed that on PdAu(100) surfaces, the rate-determining step is the reaction of ethylene with CH3COO species to form CH3COOCH2CH2 species. Such insights at the molecular level help guide catalyst design and process optimization.
In the realm of reaction engineering, the theoretical framework of reactive separation processes guides the development of integrated production methods for EGDA. These frameworks address the simultaneous occurrence of reaction and separation in a single unit operation, with theoretical models balancing chemical kinetics, phase equilibria, and mass transfer considerations. The hydration of ethylene oxide has been shown to promote the esterification reaction equilibrium by consuming water while simultaneously generating additional ethylene glycol, demonstrating the complex interplay of reactions that can be leveraged in EGDA synthesis.
Enzyme catalysis theories are also relevant to EGDA research, particularly regarding lipase-mediated acetylation reactions using EGDA as both solvent and acetyl donor. Understanding the mechanisms of enzyme selectivity and activity in non-aqueous media has enabled the development of efficient biocatalytic processes for producing valuable fragrance compounds using EGDA.
Irritant;Health Hazard